

# Application Note: Analysis of 2-Undecanone using Headspace Solid-Phase Microextraction (HS-SPME)

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## Compound of Interest

Compound Name: 2-Undecanone

Cat. No.: B7801925

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## Introduction

**2-Undecanone**, also known as methyl nonyl ketone, is a volatile organic compound (VOC) with a characteristic floral and fatty aroma. It is found naturally in various sources such as essential oils, fruits like bananas and strawberries, and dairy products.[1][2] Its presence and concentration are of significant interest in the food and fragrance industries, as well as in environmental and toxicological studies. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices. [3][4] This application note provides a detailed protocol for the analysis of **2-undecanone** using HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS).

## Principle of HS-SPME

HS-SPME involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample.[5] Volatile analytes, such as **2-undecanone**, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[5]

## Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of **2-undecanone** using HS-SPME-GC-MS, as reported in a study on trace aroma compounds in a complex matrix.[6]

Parameter	Value	Reference
Linear Range (µg/L)	0.57–290.54	[6]
Correlation Coefficient (R <sup>2</sup> )	0.9921	[6]
Limit of Detection (LOD) (µg/L)	0.04	[6]
Limit of Quantification (LOQ) (µg/L)	0.14	[6]
Recovery (%)	101.13	[6]

## Experimental Protocols

This section details the methodologies for the analysis of **2-undecanone** using HS-SPME-GC-MS.

### 1. Materials and Reagents

- Sample: The sample containing **2-undecanone** (e.g., food product, environmental sample, biological fluid).
- **2-Undecanone** Standard: Analytical grade **2-undecanone** for calibration.
- Internal Standard (IS): A suitable internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample).
- Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample and promoting the release of volatile compounds.
- SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[6][7] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be suitable.[8]
- HS-SPME Vials: 10 mL or 20 mL glass vials with PTFE/silicone septa.

- GC-MS System: A gas chromatograph coupled with a mass spectrometer.

## 2. Sample Preparation

- Weigh a precise amount of the homogenized sample (e.g., 1.0 g) into a HS-SPME vial.[7]
- For liquid samples, a specific volume (e.g., 8 mL) may be used.[6] In some cases, dilution of the sample with ultrapure water may be necessary to reduce matrix effects.[6]
- Add a saturated NaCl solution (e.g., 1 mL) or a specific amount of solid NaCl (e.g., 3.0 g) to the vial.[6][9] The addition of salt increases the vapor pressure of the analytes, thereby improving extraction efficiency.
- If an internal standard is used, add a known amount (e.g., 50 µL of the IS mix) to the vial.[7]
- Immediately seal the vial with a PTFE/silicone septum cap.

## 3. HS-SPME Procedure

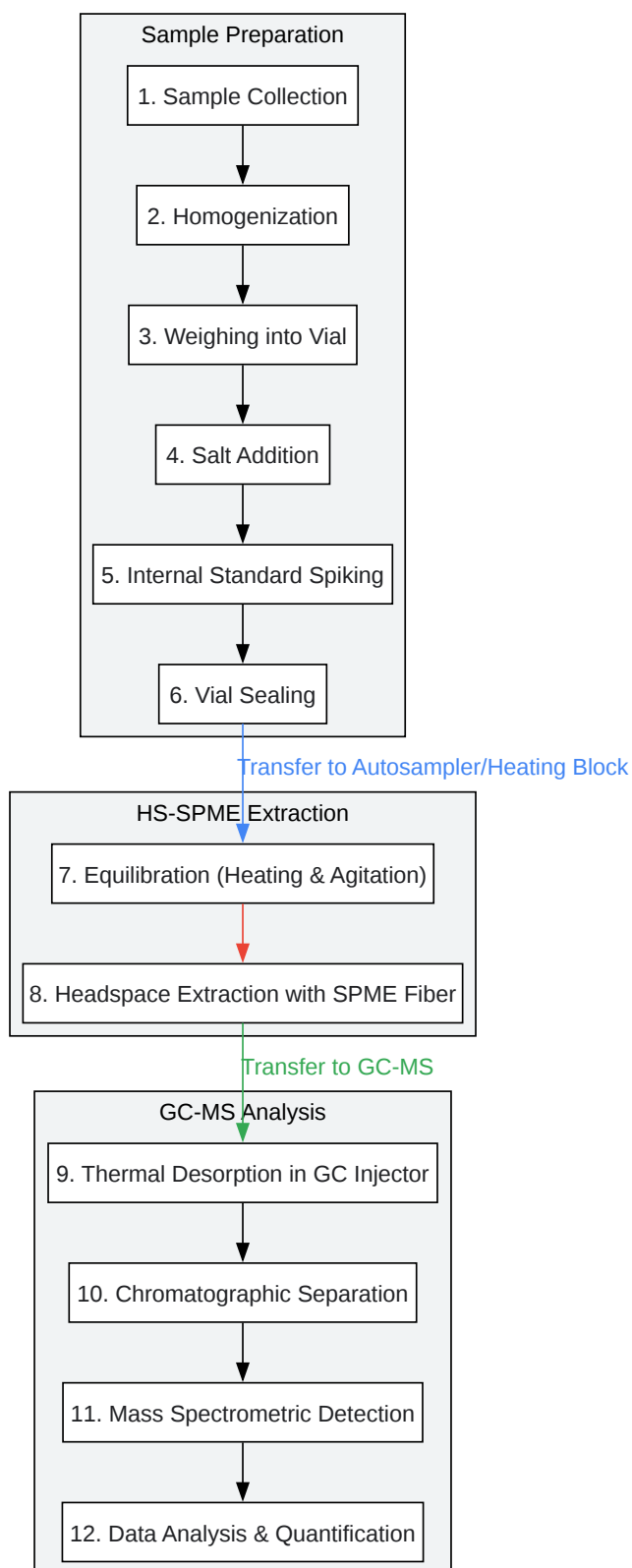
- Fiber Conditioning: Before the first use and between analyses, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port at a high temperature (e.g., 270°C for 30 minutes).[3][7]
- Equilibration: Place the vial in a heating block or autosampler with agitation and allow the sample to equilibrate for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 45-70°C).[6][7] This step allows the volatile compounds to partition into the headspace.
- Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.[6][7]
- Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 4 minutes) in splitless mode.[7]

## 4. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:

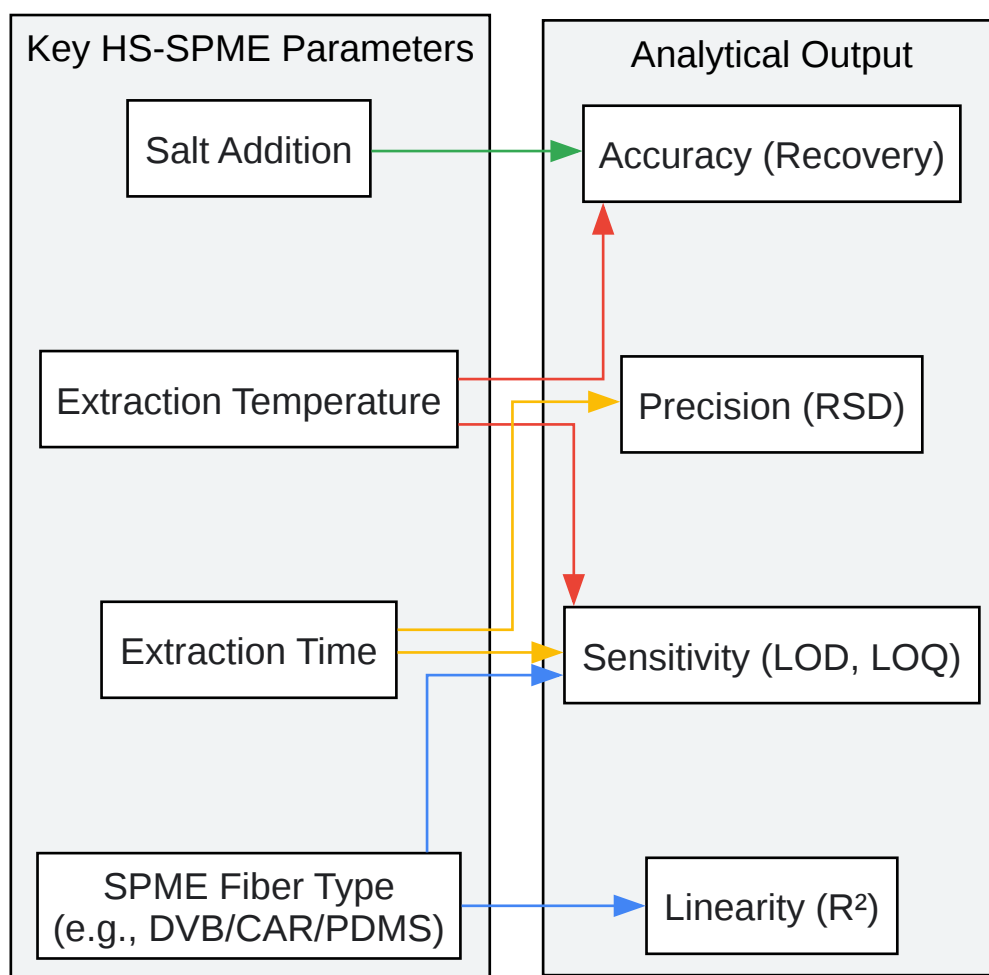
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: An example program could be: initial temperature of 40°C held for 1 minute, ramp at 8°C/min to 130°C, then ramp at 6°C/min to 220°C and hold for 3 minutes.[\[10\]](#) The program should be optimized based on the specific instrument and desired separation.
- Column: A suitable capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column, is recommended for the analysis of ketones.[\[10\]](#)
- Mass Spectrometer (MS) Conditions:
  - Ion Source Temperature: 230°C.
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 400 amu.[\[6\]](#)
  - Data Acquisition: The instrument software is used for data acquisition and processing.

## Mandatory Visualizations



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Caption: Experimental workflow for HS-SPME-GC-MS analysis of **2-Undecanone**.



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Caption: Logical relationship of HS-SPME parameters and analytical output.

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